Cas no 2229424-03-5 (N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline)

N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline structure
2229424-03-5 structure
Product Name:N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline
CAS No:2229424-03-5
MF:C12H18N2O
MW:206.284122943878
CID:6257786
PubChem ID:165610100
Update Time:2025-10-19

N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline Chemical and Physical Properties

Names and Identifiers

    • N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline
    • 2229424-03-5
    • N,N-dimethyl-2-[(3-methylazetidin-3-yl)oxy]aniline
    • EN300-1759137
    • Inchi: 1S/C12H18N2O/c1-12(8-13-9-12)15-11-7-5-4-6-10(11)14(2)3/h4-7,13H,8-9H2,1-3H3
    • InChI Key: FVGMNXJJIHIQHQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1N(C)C)C1(C)CNC1

Computed Properties

  • Exact Mass: 206.141913202g/mol
  • Monoisotopic Mass: 206.141913202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 24.5Ų

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Additional information on N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline

Introduction to N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline (CAS No. 2229424-03-5)

N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline, a compound with the chemical identifier CAS No. 2229424-03-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The molecule is characterized by a complex heterocyclic backbone, which includes an azetidine ring and an aniline moiety, linked through an oxygenated intermediate. Such structural features often contribute to enhanced binding affinity and selectivity, making this compound a promising candidate for further exploration in drug development.

The synthesis of N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern organic synthesis techniques. The introduction of the azetidine ring, a saturated seven-membered heterocycle, introduces a level of conformational flexibility that can be exploited to optimize pharmacokinetic profiles. This flexibility is further augmented by the presence of the methyl group on the azetidine ring, which can influence electronic distribution and steric interactions within the molecule.

Recent research in the field of bioorganic chemistry has demonstrated that compounds featuring azetidine moieties often exhibit remarkable biological activity. For instance, derivatives of azetidine have been shown to interact with various biological targets, including enzymes and receptors, with high specificity. The incorporation of an aniline group in N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline adds another layer of complexity, as aniline derivatives are well-known for their pharmacological properties. The combination of these two structural elements suggests that this compound may possess multiple modes of action, potentially increasing its therapeutic efficacy.

The oxygenated linkage between the azetidine and aniline moieties in N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline is particularly noteworthy. Oxygen-containing heterocycles are frequently employed in drug design due to their ability to form hydrogen bonds, which can enhance binding interactions with biological targets. This feature is especially relevant in the context of developing small-molecule inhibitors or agonists, where precise molecular recognition is crucial. The oxygen atom also introduces polarity to the molecule, which can influence solubility and distribution within biological systems.

In terms of potential applications, N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline holds promise in several therapeutic areas. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes implicated in inflammatory pathways. Given the growing interest in modulating inflammation for therapeutic benefit, this compound could be a valuable asset in developing novel anti-inflammatory agents. Additionally, its structural features may make it suitable for targeting other biological processes, such as cell signaling and neurotransmitter interactions.

The pharmacokinetic profile of N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline is another critical aspect that warrants investigation. Factors such as solubility, metabolic stability, and distribution within biological systems can significantly impact a compound's therapeutic potential. Advances in computational chemistry have enabled researchers to predict these properties with increasing accuracy, allowing for more efficient drug design processes. By leveraging these tools, scientists can optimize the molecular structure to enhance pharmacokinetic profiles and improve overall drug candidate quality.

Current research efforts are focused on elucidating the detailed mechanism of action of N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline. Understanding how this compound interacts with biological targets at the molecular level is essential for rationalizing its observed effects and identifying potential off-target interactions. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are being employed to determine the structure-function relationships within this molecule. These studies will provide critical insights into how modifications to the molecular structure can be made to improve therapeutic efficacy and reduce side effects.

The synthetic methodologies used to prepare N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline are also an area of active investigation. Efficient synthetic routes not only facilitate laboratory-scale production but also pave the way for large-scale manufacturing if commercialization becomes feasible. Researchers are exploring novel catalytic systems and green chemistry principles to develop more sustainable synthetic processes. These efforts align with broader trends in pharmaceutical chemistry aimed at reducing environmental impact while maintaining or improving synthetic efficiency.

In conclusion, N,N-dimethyl-2-(3-methylazetidin-3-yl)oxyaniline (CAS No. 2229424-03-5) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of heterocyclic moieties and functional groups positions it as a promising candidate for further exploration in drug development. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to make significant contributions to the field of medicinal chemistry.

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